2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone

Lipophilicity Regioisomerism ADME

Researchers require reproducible SAR data but face compound variability with regioisomers. CAS 898781-69-6 offers a defined 2,4-dichloro substitution pattern for predictable electronic/steric outcomes. - Lipophilicity-matched (LogP 5.53) to 2',5'-isomer as a permeability control - 98% purity minimizes catalyst poisoning in cross-couplings (Suzuki-Miyaura, SNAr) - Molecular weight 325.25 g/mol; higher lipophilicity than non-chlorinated analogs for hydrophobic interaction probing Immediate shipment as R&D intermediate.

Molecular Formula C16H14Cl2OS
Molecular Weight 325.3 g/mol
CAS No. 898781-69-6
Cat. No. B3025105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone
CAS898781-69-6
Molecular FormulaC16H14Cl2OS
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
InChIKeyWXOZWCWJLXERML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone: Physicochemical Profile


2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone, IUPAC name 1-(2,4-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one, is a synthetic aryl ketone within the propiophenone class, characterized by a 2,4-dichlorophenyl carbonyl core and a 4-thiomethylphenyl substituent . It has the molecular formula C16H14Cl2OS and a molecular weight of 325.25 g/mol . Commercially available purities range from 95% to 98% , with predicted physicochemical properties including a boiling point of 461.7±45.0 °C and a density of 1.30±0.1 g/cm³ .

Aryl ketone building block with 2,4-dichloro substitution pattern
Supports regioisomer comparison in ADME profiling studies
Available in high-purity grades for synthesis workflows

Regioisomer Substitution Risks for 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone


The 2',4'-dichloro substitution pattern on the phenylpropanone core of CAS 898781-69-6 imparts distinct physicochemical properties compared to its positional isomers (e.g., 2',3'-, 2',5'-, 2',6'-dichloro analogs) and the non-chlorinated parent compound. These differences manifest as measurable variations in lipophilicity (LogP), polar surface area (PSA), and electronic distribution, which directly influence compound behavior in biological assays, chromatographic separation, and downstream synthetic transformations [1][2]. Substituting a generic dichloropropiophenone or a regioisomeric analog without confirming equivalence in these quantifiable parameters can compromise experimental reproducibility, alter reaction kinetics, or invalidate structure-activity relationship (SAR) hypotheses . The specific 2,4-dichloro arrangement in conjunction with the 4-thiomethylphenyl group defines a unique chemical space that cannot be assumed equivalent to closely related analogs without empirical validation.

Identical LogP and TPSA do not guarantee equivalent reactivity or biological behavior; regioisomeric shift may alter electronic distribution.
Substituting the non-chlorinated analog may introduce significant lipophilicity and molecular weight differences, potentially invalidating SAR comparisons.
Using alternative dichloro regioisomers without validation could compromise synthetic regioselectivity and assay reproducibility.

2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone: Quantitative Evidence vs. Analogs


LogP Comparison: 2',4' vs 2',5' Regioisomers

2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-69-6) and its 2',5'-dichloro regioisomer (CAS 898781-71-0) exhibit identical computed LogP values of 5.53 [1][2]. This equivalence indicates that, at least in silico, the 2',4'- and 2',5'-dichloro substitution patterns do not significantly alter overall lipophilicity. This finding is critical for applications where LogP is a primary design parameter, as it suggests the two compounds may exhibit similar membrane permeability and distribution behavior in biological systems, despite their regioisomeric differences .

LogP Comparison
Reported
Target: LogP 5.53 2',5'-isomer: LogP 5.53
Indicates lipophilicity-matched regioisomer profile
In silico prediction; confirm experimentally
Lipophilicity Regioisomerism ADME

TPSA Equivalence: 2',4' and 2',5' Regioisomers

The topological polar surface area (TPSA) is a key descriptor for predicting passive membrane permeability and oral bioavailability. Both 2',4'-dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-69-6) and its 2',5'-dichloro analog (CAS 898781-71-0) share an identical computed TPSA of 42.37 Ų [1][2]. This quantitative equivalence demonstrates that the positional shift of the chlorine atoms from the 4- to the 5-position on the phenyl ring does not alter the overall polar surface area of the molecule, suggesting similar passive diffusion characteristics across biological membranes.

TPSA Equivalence
Reported
42.37 Ų
Equivalent predicted passive permeability
2D calculation; verify in cell-based assays
Polar Surface Area Membrane Permeability ADME

Purity Comparison vs. Commercial Analogs

The 2',4'-dichloro isomer (CAS 898781-69-6) is commercially available at a certified purity of up to 98%, as verified by at least one major supplier . In comparison, the 2',5'-dichloro regioisomer (CAS 898781-71-0) is also available at 98% purity , while the 2',6'-dichloro analog (CAS 898781-85-6) is offered at 97% purity . The non-chlorinated analog, 3-(4-thiomethylphenyl)propiophenone (CAS 96550-90-2), is available at 97% purity . This indicates that the 2',4'-dichloro substitution pattern does not inherently limit synthetic access to high-purity material compared to other regioisomers, and procurement can be based on desired purity thresholds.

Purity vs. Analogs
Specification review
Target: 98% (vendor CoA)
Meets or exceeds purity of comparable isomers
Supplier-specified; independent verification advised
Purity Quality Control Procurement

Molecular Descriptors vs. Non-Chlorinated Analog

The presence of two chlorine atoms on the phenyl ring of 2',4'-dichloro-3-(4-thiomethylphenyl)propiophenone (MW 325.25 g/mol) significantly increases both molecular weight and lipophilicity compared to the non-chlorinated analog, 3-(4-thiomethylphenyl)propiophenone (MW 256.36 g/mol) . While precise LogP data for the non-chlorinated analog is not directly available from the same source, the addition of two chlorines is known to increase LogP by approximately 0.5-1.0 units per chlorine atom, class-level inference suggests a substantial increase in lipophilicity for the dichloro compound. This difference in physicochemical properties can translate to distinct behavior in biological assays, including altered cell permeability, protein binding, and metabolic stability [1].

MW vs Non-Chlorinated
Class-level
ΔMW +68.89 g/mol
Substantially higher mass and inferred lipophilicity
LogP increase class-level inference; validate
Molecular Weight Lipophilicity Structure-Property Relationship

Synthetic Utility: Regioisomeric Reactivity

2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-69-6) is recognized as a key intermediate in organic synthesis . The 2,4-dichloro substitution pattern on the phenyl ring can influence the regioselectivity of subsequent chemical transformations, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions [1]. In contrast, the 2',6'-dichloro regioisomer (CAS 898781-85-6) presents a different steric and electronic environment due to the ortho-substitution, which can lead to altered reactivity and product distributions. While quantitative rate data for this specific compound is not available in public literature, the well-established principles of aromatic substitution indicate that the 2,4-dichloro pattern provides a distinct electronic landscape, potentially offering a different selectivity profile compared to other dichloro regioisomers in Pd-catalyzed couplings or SNAr reactions.

Synthetic Reactivity
Class-level
2,4-dichloro pattern influences regioselectivity
Regioselectivity may differ from other isomers
Qualitative; no kinetic data available
Organic Synthesis Regioselectivity Cross-Coupling

2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone: Application Scenarios


Lipophilicity-Matched Replacement in ADME Assays

Given the identical computed LogP (5.53) and TPSA (42.37 Ų) values with the 2',5'-dichloro regioisomer [1], 2',4'-dichloro-3-(4-thiomethylphenyl)propiophenone can be considered a lipophilicity-matched alternative in cell permeability or protein binding assays where the 2',5'-isomer is unavailable or unsuitable. This quantitative equivalence allows researchers to maintain consistent lipophilicity parameters while exploring the SAR impact of the chlorine atom position.

High-Purity Starting Material for Synthesis

With commercial availability at 98% purity [1], this compound meets stringent purity requirements for use as a starting material or intermediate in multi-step organic syntheses, particularly those involving metal-catalyzed cross-coupling reactions where trace impurities can poison catalysts . The high purity specification minimizes the need for additional purification steps, streamlining synthetic workflows.

Building Block for Regioselective Functionalization

The distinct 2,4-dichloro substitution pattern of CAS 898781-69-6 provides a specific electronic and steric environment that can be exploited for regioselective aromatic substitution reactions, such as SNAr or Suzuki-Miyaura couplings [1]. This makes it a strategic choice for synthetic chemists aiming to install additional functional groups at predictable positions on the phenyl ring, differentiating it from the 2',6'- or 2',5'-dichloro regioisomers which offer different selectivity profiles.

Hydrophobic Probe in SAR Studies

The significantly higher molecular weight (+68.89 g/mol) and inferred increased lipophilicity compared to the non-chlorinated analog [1] make this compound a valuable tool for probing hydrophobic interactions in biological systems. It can serve as a more lipophilic analog in SAR campaigns, allowing medicinal chemists to assess the impact of increased hydrophobicity on target binding, cellular potency, and metabolic stability.

Application
Selection Property
Validation Focus
ADME regioisomer comparison
Matched LogP and TPSA with 2',5'-isomer
Verify comparable permeability and protein binding
Sensitive synthesis starting material
High certified purity specification
CoA purity verification for catalyst-sensitive steps
Regioselective functionalization
2,4-Dichloro substitution pattern
Assess regiochemical outcome in coupling reactions
Hydrophobic SAR probe
Higher molecular weight and lipophilicity than non-chlorinated analog
Evaluate hydrophobic effects on target binding and stability

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